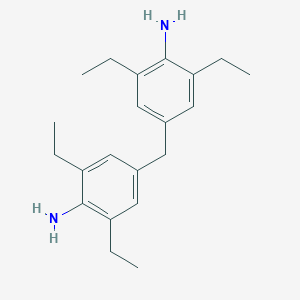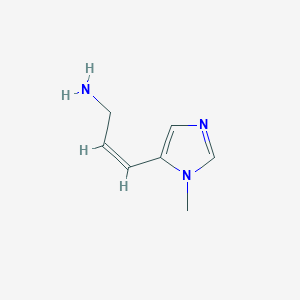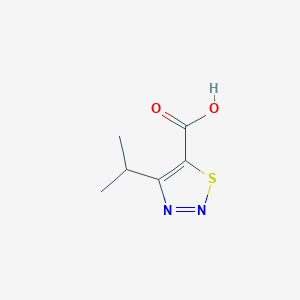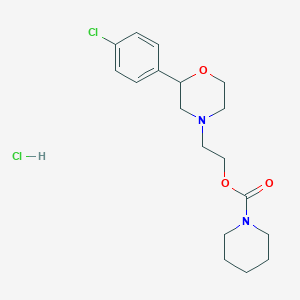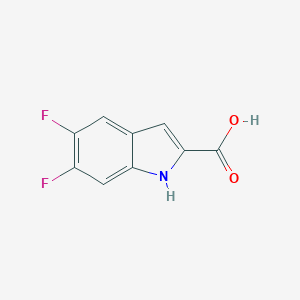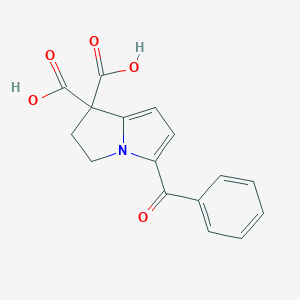![molecular formula C12H8N4S B068021 3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione CAS No. 164797-45-9](/img/structure/B68021.png)
3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione, commonly known as TTH, is a heterocyclic compound with a unique structure that makes it an attractive target for synthetic chemists. The compound has been the subject of extensive research due to its potential applications in various fields, including medicine, materials science, and catalysis.
Applications De Recherche Scientifique
TTH has been the subject of extensive research due to its potential applications in various fields. In the field of medicine, TTH has been shown to exhibit anticancer activity. Studies have shown that TTH can induce apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. TTH has also been shown to exhibit antibacterial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
In the field of materials science, TTH has been used as a building block for the synthesis of novel materials with unique properties. For example, TTH has been incorporated into metal-organic frameworks (MOFs) to create materials with high surface area and gas adsorption properties. TTH has also been used as a ligand in the synthesis of coordination polymers with tunable magnetic properties.
Mécanisme D'action
The mechanism of action of TTH is not fully understood. However, studies have suggested that TTH may act as an inhibitor of topoisomerase II, an enzyme that is essential for DNA replication and transcription. By inhibiting the activity of topoisomerase II, TTH may induce DNA damage and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
TTH has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that TTH can induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. TTH has also been shown to exhibit antibacterial activity against a range of bacterial strains. In addition, TTH has been shown to exhibit anti-inflammatory activity, which may make it a potential candidate for the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
TTH has several advantages as a target for synthetic chemists. The compound has a unique structure that makes it an attractive building block for the synthesis of novel materials. TTH has also been shown to exhibit a range of biological activities, which makes it a potential candidate for the development of new drugs. However, the synthesis of TTH is a complex process that requires a high degree of synthetic skill. In addition, the compound is relatively unstable and can decompose under certain conditions.
Orientations Futures
There are several future directions for research on TTH. One area of research is the development of new synthetic methods for the production of TTH. Another area of research is the investigation of the biological activities of TTH and its derivatives. Studies could focus on the mechanism of action of TTH, as well as its potential applications in the treatment of cancer, bacterial infections, and inflammatory disorders. Finally, research could focus on the incorporation of TTH into novel materials with unique properties.
Méthodes De Synthèse
The synthesis of TTH involves a multi-step process that requires a high degree of synthetic skill. The most common method for synthesizing TTH is through the reaction of 1,3-diketones with hydrazine hydrate and sulfur. The reaction proceeds through a series of steps that involve the formation of a tetrazole ring and a thione group. The final product is a highly conjugated heterocyclic compound with a unique structure.
Propriétés
Numéro CAS |
164797-45-9 |
|---|---|
Nom du produit |
3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione |
Formule moléculaire |
C12H8N4S |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione |
InChI |
InChI=1S/C12H8N4S/c17-12-15-8-2-1-7-10(11(8)16-12)6-3-4-13-5-9(6)14-7/h1-5,14H,(H2,15,16,17) |
Clé InChI |
WHRNANGYQUJLEI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C1NC4=C3C=CN=C4)NC(=S)N2 |
SMILES canonique |
C1=CC2=C(C3=C1NC4=C3C=CN=C4)NC(=S)N2 |
Synonymes |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole-2(1H)-thione, 3,6-dihydro- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



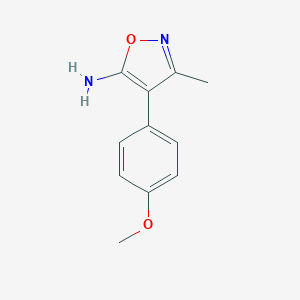
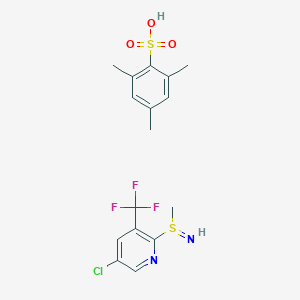
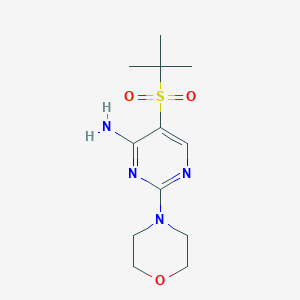
![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)
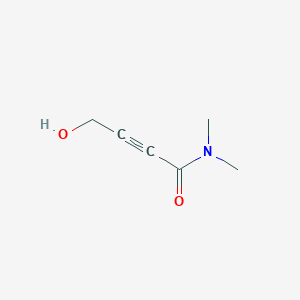
![(E)-3-[4-(Methoxycarbonyl)phenyl]methacrylic acid](/img/structure/B67952.png)
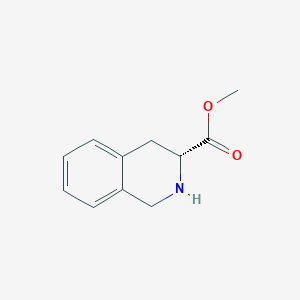
![1-(4-Isobutylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B67956.png)
